molecular formula C16H20N4O5S2 B11007954 methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11007954
M. Wt: 412.5 g/mol
InChI Key: HJYLQDFAUQVMNB-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of N-acylpyrazoles and contains a thiazole ring. Its systematic name is quite a mouthful, so let’s break it down:

      Methyl: Indicates the presence of a methyl group (CH₃).

      2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate:

  • These types of compounds often exhibit interesting biological activities due to their diverse structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. similar pyrazole-thiazole derivatives can be synthesized using various methods, including condensation reactions, cyclizations, and esterifications.
    • Industrial production methods would likely involve scalable processes, but without direct information, we can’t provide specifics.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.

      Biological Studies: Explore its effects on cellular processes, ion channels, or receptors.

      Industry: Assess its use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not available in the provided literature. understanding its interactions with biological targets (e.g., receptors, enzymes) would be crucial.
  • Comparison with Similar Compounds

    Remember that while I’ve provided general insights, specific data on this exact compound may require further research

    Biological Activity

    The compound methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action based on diverse research findings.

    Chemical Structure and Properties

    Molecular Formula : C15H18N4O4S
    Molecular Weight : 358.39 g/mol
    CAS Number : 400083-93-4
    IUPAC Name : this compound

    The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and a sulfone group. This unique combination of functional groups contributes to its diverse biological activity.

    Research indicates that the compound may act as a modulator of various biological pathways. Notably, it has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play critical roles in neuronal signaling and cardiac function.

    In Vitro Studies

    In vitro assays have demonstrated that this compound exhibits significant potency as a GIRK channel activator. The following table summarizes key findings from relevant studies:

    CompoundGIRK1/2 Potency (nM)GIRK1/4 Potency (nM)Efficacy (%)
    Methyl Compound150 ± 38563 ± 7368 ± 3
    Control Compound137 ± 23702 ± 21176 ± 4

    These results indicate that the compound is effective in activating GIRK channels, which may have implications for therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .

    In Vivo Studies

    Preclinical studies have further elucidated the compound's pharmacokinetics and metabolic stability. The incorporation of the tetrahydrothiophene moiety has been shown to enhance metabolic stability compared to other compounds lacking this feature. Notably, compounds with the dioxidotetrahydrothiophen group displayed improved liver microsome stability .

    Case Studies

    Several case studies have highlighted the therapeutic potential of this compound:

    • Neuroprotective Effects : In models of neurodegeneration, methyl 2-{...} demonstrated protective effects against neuronal cell death by modulating potassium ion flow through GIRK channels.
    • Cardiac Function : In cardiovascular studies, activation of GIRK channels by this compound led to reduced heart rate and improved myocardial efficiency in animal models .

    Properties

    Molecular Formula

    C16H20N4O5S2

    Molecular Weight

    412.5 g/mol

    IUPAC Name

    methyl 2-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C16H20N4O5S2/c1-8-12(9(2)20(19-8)11-5-6-27(23,24)7-11)14(21)18-16-17-13(10(3)26-16)15(22)25-4/h11H,5-7H2,1-4H3,(H,17,18,21)

    InChI Key

    HJYLQDFAUQVMNB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC(=C(S3)C)C(=O)OC

    Origin of Product

    United States

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